molecular formula C19H22ClNO3S2 B2452036 1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol CAS No. 478041-59-7

1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol

Cat. No. B2452036
CAS RN: 478041-59-7
M. Wt: 411.96
InChI Key: IKMQWPJYIFRRDR-UHFFFAOYSA-N
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Description

The compound “1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol” is a complex organic molecule. It has a molecular formula of C24H25ClN2O2S and an average mass of 440.986 Da . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a sulfonyl group, a sulfanyl group, and a piperidinol group. The exact 3D structure would require more detailed analysis, possibly using computational chemistry techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties that could be relevant include its solubility in various solvents, its melting point and boiling point, and its reactivity with various chemical reagents .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of biaryl pyrazole sulfonamide derivatives, investigated for their pharmacological properties, including CB1 receptor antagonism (Srivastava et al., 2008).
  • It's been used in the preparation of compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, characterized using spectroscopic techniques and X-ray crystallography (Girish et al., 2008).

Alzheimer's Disease Research

  • N-substituted derivatives of this compound have been synthesized to evaluate potential drug candidates for Alzheimer’s disease. The compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) (Rehman et al., 2018).

Antimicrobial Activity

  • Derivatives of this compound were synthesized and evaluated for their efficacy as antimicrobial agents against pathogens affecting tomato plants. This included in vitro testing against bacterial and fungal pathogens (Vinaya et al., 2009).

Tumor Necrosis Factor-α Inhibitors

  • The compound has been used in synthesizing derivatives that act as inhibitors of tumor necrosis factor-α and matrix metalloproteinase, potentially useful in cancer therapy (Venkatesan et al., 2004).

Anticancer Research

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids synthesized from this compound were evaluated as anticancer agents. Their potential efficacy was assessed through in vitro techniques (Rehman et al., 2018).

Crystal and Molecular Structure Studies

  • The compound has been crucial in understanding crystal and molecular structures, providing insights into its conformation and geometry around sulfur atoms, as studied through X-ray diffraction and other spectroscopic methods (Naveen et al., 2015).

Antibacterial Agents

  • It has been used in the synthesis of acetamide derivatives with azinane and 1,3,4-oxadiazole cores, evaluated for their antibacterial properties against various bacterial strains (Iqbal et al., 2017).

Future Directions

The future directions for research on this compound could include studying its synthesis, its chemical reactions, its physical and chemical properties, and its potential applications. This could involve both experimental studies and computational studies .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(4-methylphenyl)sulfanylmethyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3S2/c1-15-2-6-17(7-3-15)25-14-19(22)10-12-21(13-11-19)26(23,24)18-8-4-16(20)5-9-18/h2-9,22H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMQWPJYIFRRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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